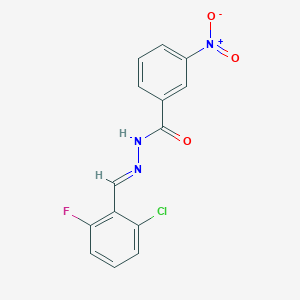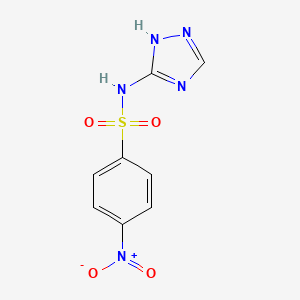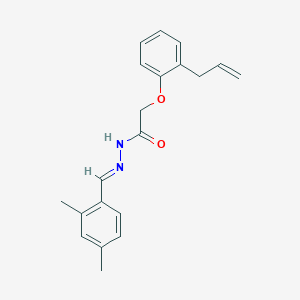![molecular formula C14H13IN2O B3860876 N-[(4-iodophenyl)(phenyl)methyl]urea](/img/structure/B3860876.png)
N-[(4-iodophenyl)(phenyl)methyl]urea
Descripción general
Descripción
N-[(4-iodophenyl)(phenyl)methyl]urea, also known as IMPY, is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of urea derivatives, which are known for their diverse biological activities. IMPY has been found to exhibit promising results in scientific research, making it a subject of interest for many researchers.
Mecanismo De Acción
The mechanism of action of N-[(4-iodophenyl)(phenyl)methyl]urea involves its binding to beta-amyloid plaques, which are formed due to the aggregation of beta-amyloid peptides in the brain. N-[(4-iodophenyl)(phenyl)methyl]urea binds to these plaques with high selectivity and affinity, making it a potential imaging agent for the detection of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
N-[(4-iodophenyl)(phenyl)methyl]urea has been found to have minimal toxicity and is well-tolerated in animal studies. It does not exhibit any significant adverse effects on the physiological functions of the body. However, further studies are needed to determine the long-term effects of N-[(4-iodophenyl)(phenyl)methyl]urea on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(4-iodophenyl)(phenyl)methyl]urea is its high selectivity and affinity for beta-amyloid plaques, which makes it an ideal imaging agent for the detection of Alzheimer's disease. However, the synthesis of N-[(4-iodophenyl)(phenyl)methyl]urea is complex and requires specialized equipment, making it difficult to produce on a large scale. Additionally, further studies are needed to determine the optimal dosage and administration route for N-[(4-iodophenyl)(phenyl)methyl]urea.
Direcciones Futuras
There are several future directions for the research on N-[(4-iodophenyl)(phenyl)methyl]urea. One potential direction is the development of new imaging agents based on the structure of N-[(4-iodophenyl)(phenyl)methyl]urea, which can improve the sensitivity and specificity of the detection of beta-amyloid plaques in the brain. Another direction is the exploration of the therapeutic potential of N-[(4-iodophenyl)(phenyl)methyl]urea, particularly in the treatment of Alzheimer's disease. Additionally, further studies are needed to determine the long-term effects of N-[(4-iodophenyl)(phenyl)methyl]urea on the body and its potential applications in other fields of medicine.
In conclusion, N-[(4-iodophenyl)(phenyl)methyl]urea is a promising compound that has been studied for its potential applications in the field of medicinal chemistry. Its high selectivity and affinity for beta-amyloid plaques make it an ideal imaging agent for the detection of Alzheimer's disease. However, further studies are needed to determine its optimal dosage and administration route, as well as its long-term effects on the body. The future directions for research on N-[(4-iodophenyl)(phenyl)methyl]urea include the development of new imaging agents and the exploration of its therapeutic potential in the treatment of Alzheimer's disease.
Aplicaciones Científicas De Investigación
N-[(4-iodophenyl)(phenyl)methyl]urea has been studied for its potential applications in the field of medicinal chemistry, particularly in the development of diagnostic tools for Alzheimer's disease. N-[(4-iodophenyl)(phenyl)methyl]urea has been found to bind selectively to beta-amyloid plaques, which are a hallmark of Alzheimer's disease. This property of N-[(4-iodophenyl)(phenyl)methyl]urea makes it a promising candidate for the development of imaging agents that can help in the early diagnosis of Alzheimer's disease.
Propiedades
IUPAC Name |
[(4-iodophenyl)-phenylmethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O/c15-12-8-6-11(7-9-12)13(17-14(16)18)10-4-2-1-3-5-10/h1-9,13H,(H3,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGVWPKJEMMFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)I)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860800.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3860810.png)
![1-[4-(4-fluorophenoxy)butyl]-1H-imidazole](/img/structure/B3860816.png)
![N-benzyl-N-{2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3860817.png)
![11-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B3860821.png)
![2-[2-(4-bromobenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3860831.png)
![ethyl 7-methyl-5-(3-nitrophenyl)-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860837.png)
![1-[4-(4-chloro-3,5-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B3860840.png)


![3-[5-(4-methoxyphenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B3860857.png)
![3-cyclobutyl-5-[(2-pyridin-3-ylpyrimidin-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3860888.png)
![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3860896.png)